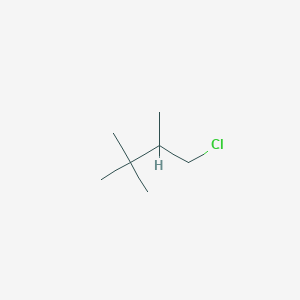

1-Chloro-2,3,3-trimethylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2,3,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated derivative of trimethylbutane and is known for its unique structural properties. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,3-trimethylbutane can be synthesized through the chlorination of 2,3,3-trimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 2,3,3-trimethylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure complete chlorination and high yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.

Major Products:

Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.

Elimination: The major product is typically an alkene, such as 2,3,3-trimethyl-1-butene.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-2,3,3-trimethylbutane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chlorination pattern allows it to participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-) through nucleophilic substitution reactions. This property makes it valuable in the synthesis of alcohols and amines.

- Elimination Reactions : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with strong bases like potassium tert-butoxide can yield 2,3,3-trimethyl-1-butene .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing pharmaceuticals. Its reactivity allows researchers to modify existing drug candidates or synthesize new ones. The compound's ability to form reactive intermediates can facilitate the creation of biologically active molecules .

Material Science

This compound is also used in material science for the preparation of polymers and other advanced materials. Its chemical properties enable it to act as a building block for creating novel materials with desired characteristics. The versatility of this compound makes it an attractive option for researchers looking to innovate in polymer chemistry .

Chemical Engineering

In chemical engineering contexts, this compound is studied for its reactivity and potential applications in various industrial processes. Understanding its behavior under different conditions can lead to improved methods for synthesizing other compounds or optimizing existing chemical processes .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Drug Candidates : A study showcased its use as an intermediate in synthesizing aminoquinoline derivatives via a one-pot three-component reaction. This method demonstrated the compound's effectiveness in producing pharmacologically relevant structures .

- Polymer Development : Research has indicated that chlorinated hydrocarbons like this compound can be utilized to create polymers with specific properties tailored for industrial applications .

Mecanismo De Acción

The mechanism of action of 1-chloro-2,3,3-trimethylbutane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. For example, in nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.

Comparación Con Compuestos Similares

2-Chloro-2,3,3-trimethylbutane: Another chlorinated derivative with similar reactivity but different structural properties.

2,2,3-Trimethylbutane (Triptane): A non-chlorinated analog used as an anti-knock additive in aviation fuels.

2,2,4-Trimethylpentane (Isooctane): A related compound used as a standard in octane rating for fuels.

Uniqueness: 1-Chloro-2,3,3-trimethylbutane is unique due to its specific chlorination pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis and industrial applications.

Actividad Biológica

1-Chloro-2,3,3-trimethylbutane (CAS No. 4252425) is an organic compound with the molecular formula C7H15Cl. It belongs to the class of chlorinated hydrocarbons and has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

- Molecular Weight : 120.62 g/mol

- Boiling Point : Not specified in the literature

- Structural Formula :

C7H15Cl

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its reactivity and potential applications in synthetic chemistry and pharmacology.

1. Antimicrobial Activity

Research indicates that chlorinated hydrocarbons may exhibit antimicrobial properties. In a study comparing various chlorinated compounds, including this compound, it was observed that these compounds could inhibit the growth of certain bacteria and fungi. However, specific data on this compound's efficacy is limited.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound has shown moderate toxicity in laboratory settings, particularly concerning its effects on aquatic organisms. For instance, studies have reported toxic effects on Chlorella vulgaris at certain concentrations, indicating potential environmental hazards when released into ecosystems .

Case Study 1: Reactivity and Mechanism

A comparative study investigated the reactivity of various chlorinated hydrocarbons under different solvent conditions. The findings suggested that this compound participates in nucleophilic substitution reactions with varying efficiencies depending on the solvent used. The reaction kinetics were analyzed using a range of solvents to determine the rate constants for chlorine atom abstraction .

Case Study 2: Environmental Impact

In a study assessing the environmental impact of chlorinated compounds, it was found that this compound could bioaccumulate in aquatic organisms. This raises concerns regarding its long-term ecological effects and potential biomagnification within food webs .

Research Findings Summary Table

Propiedades

IUPAC Name |

1-chloro-2,3,3-trimethylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIGQNGRMZCADY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.